molecular formula C7H8FNO B2896140 2-(5-Fluoropyridin-3-yl)ethan-1-ol CAS No. 27678-13-3

2-(5-Fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B2896140
CAS No.: 27678-13-3
M. Wt: 141.145
InChI Key: UIYOXZUNVSOMSV-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H8FNO. It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an ethan-1-ol group at the 2-position.

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: The compound is employed in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Fluorination of Pyridine:

    Formation of Ethan-1-ol Group: The ethan-1-ol group can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with a pyridine derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Fluoropyridin-3-yl)ethan-1-ol
  • 2-(4-Fluoropyridin-3-yl)ethan-1-ol
  • 2-(5-Chloropyridin-3-yl)ethan-1-ol

Uniqueness

2-(5-Fluoropyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atom, which influences its electronic properties and reactivity. Compared to its chlorinated analogs, the fluorinated compound exhibits different reactivity patterns and biological activities, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYOXZUNVSOMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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